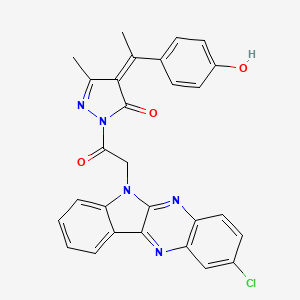
3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-hydroxyphenyl)ethylidene)-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-hydroxyphenyl)ethylidene)-5-methyl-” is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-hydroxyphenyl)ethylidene)-5-methyl-” typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrazolone Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Indoloquinoxalinyl Group: This step may involve the coupling of the pyrazolone core with indoloquinoxaline derivatives using reagents like acyl chlorides or anhydrides.
Acetylation and Substitution Reactions: The final steps may include acetylation and substitution reactions to introduce the chloro and hydroxyphenyl groups.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions, including the use of catalysts, solvents, and temperature control to ensure high yield and purity. Scale-up processes may also involve continuous flow reactors and automated synthesis techniques.
化学反应分析
Types of Reactions
“3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-hydroxyphenyl)ethylidene)-5-methyl-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, this compound may be explored as a lead compound for drug development. Its structural features may allow for the design of analogs with improved pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, including polymers and dyes. Its unique properties can be harnessed for various industrial processes.
作用机制
The mechanism of action of “3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-hydroxyphenyl)ethylidene)-5-methyl-” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it may inhibit their activity.
Receptor Modulation: It may interact with receptors, altering their signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular processes.
相似化合物的比较
Similar Compounds
3H-Pyrazol-3-one Derivatives: Compounds with similar pyrazolone cores but different substituents.
Indoloquinoxaline Derivatives: Compounds with similar indoloquinoxaline structures but different functional groups.
Uniqueness
The uniqueness of “3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-hydroxyphenyl)ethylidene)-5-methyl-” lies in its specific combination of functional groups and structural features. This combination may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.
属性
CAS 编号 |
119457-19-1 |
|---|---|
分子式 |
C28H20ClN5O3 |
分子量 |
509.9 g/mol |
IUPAC 名称 |
(4Z)-2-[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]-4-[1-(4-hydroxyphenyl)ethylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C28H20ClN5O3/c1-15(17-7-10-19(35)11-8-17)25-16(2)32-34(28(25)37)24(36)14-33-23-6-4-3-5-20(23)26-27(33)31-21-12-9-18(29)13-22(21)30-26/h3-13,35H,14H2,1-2H3/b25-15- |
InChI 键 |
VDQIPLCBGZYDBM-MYYYXRDXSA-N |
手性 SMILES |
CC\1=NN(C(=O)/C1=C(/C)\C2=CC=C(C=C2)O)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
规范 SMILES |
CC1=NN(C(=O)C1=C(C)C2=CC=C(C=C2)O)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



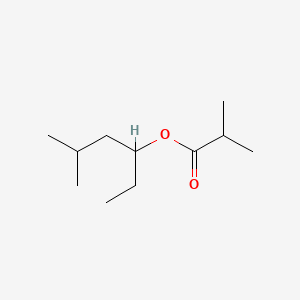
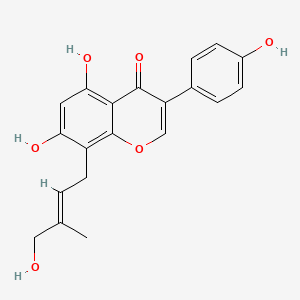


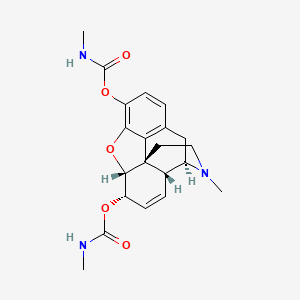
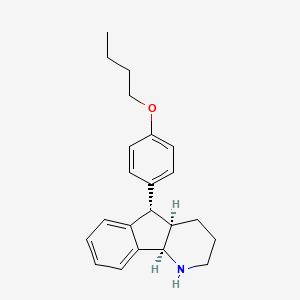
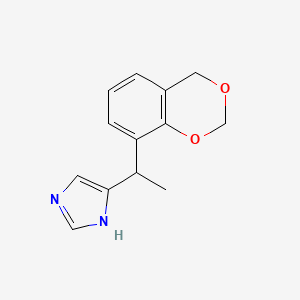
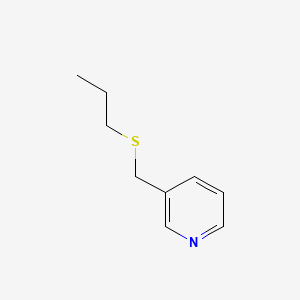
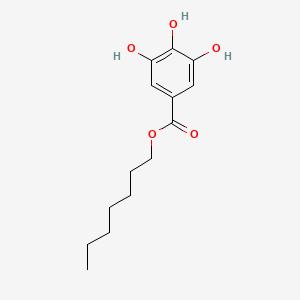
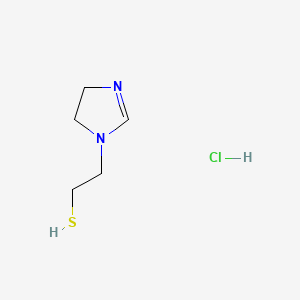
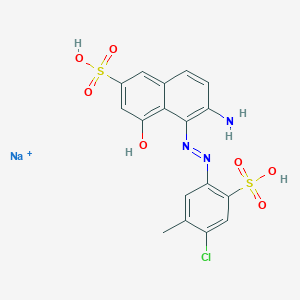
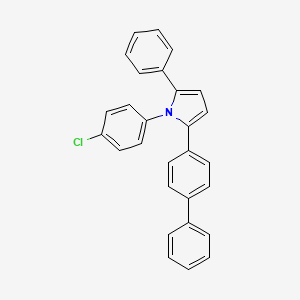
![3-(3-Hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B12713874.png)
